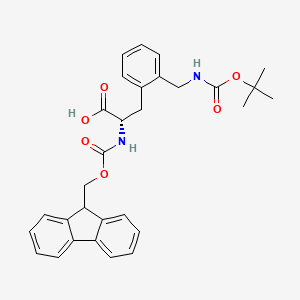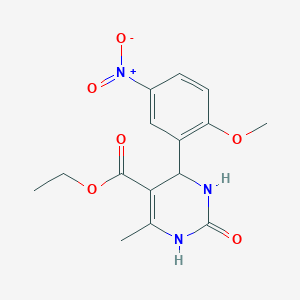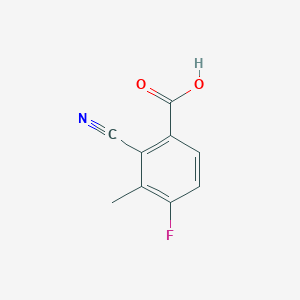![molecular formula C15H20F3N3O B2553098 2-Methyl-2-{4-[3-(Trifluormethyl)phenyl]piperazino}propanamid CAS No. 256958-77-7](/img/structure/B2553098.png)
2-Methyl-2-{4-[3-(Trifluormethyl)phenyl]piperazino}propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide is a synthetic compound that features a piperazine ring substituted with a trifluoromethylphenyl group
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-2-chloropropanamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the carbonyl carbon of the chloropropanamide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-trifluoromethylaniline: A related compound used in the synthesis of various pharmaceuticals.
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide: Another compound with similar structural features but different functional groups.
Uniqueness
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide is unique due to its specific combination of a piperazine ring and a trifluoromethylphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,13(19)22)21-8-6-20(7-9-21)12-5-3-4-11(10-12)15(16,17)18/h3-5,10H,6-9H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDNJEMRVAIXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)

![3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2553021.png)

![4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2553026.png)
![(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one](/img/structure/B2553027.png)
![N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2553028.png)


